N-(2,3-dimethylphenyl)-2-[(2-methoxyethyl)amino]acetamide
Description
N-(2,3-Dimethylphenyl)-2-[(2-methoxyethyl)amino]acetamide is an acetamide derivative characterized by a 2,3-dimethylphenyl group attached to the acetamide nitrogen and a 2-methoxyethylamino substituent on the α-carbon. This compound belongs to a broader class of bioactive amides with applications in medicinal chemistry, particularly in local anesthesia and enzyme inhibition. Its structure combines aromatic and polar moieties, balancing lipophilicity (via the dimethylphenyl group) and hydrophilicity (via the methoxyethylamino group) .
Properties
CAS No. |
900640-60-0 |
|---|---|
Molecular Formula |
C13H20N2O2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(2-methoxyethylamino)acetamide |
InChI |
InChI=1S/C13H20N2O2/c1-10-5-4-6-12(11(10)2)15-13(16)9-14-7-8-17-3/h4-6,14H,7-9H2,1-3H3,(H,15,16) |
InChI Key |
QQYQMMJCXGHVIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CNCCOC)C |
Origin of Product |
United States |
Biological Activity
N-(2,3-dimethylphenyl)-2-[(2-methoxyethyl)amino]acetamide, often encountered in its hydrochloride form, is a synthetic compound with notable potential in pharmacological applications. This article delves into its biological activity, synthesizing data from various studies to present a comprehensive overview.
- Molecular Formula : C₁₃H₂₁ClN₂O₂
- Molecular Weight : Approximately 272.77 g/mol
- CAS Number : 1049775-49-6
The compound features a dimethylphenyl group and a methoxyethyl amino group, which contribute to its unique biological interactions.
Biological Activity Overview
This compound has been primarily studied for its analgesic and anti-inflammatory properties. Preliminary research suggests that it may interact with neurotransmitter systems that are crucial in pain perception and inflammatory responses.
While the specific mechanisms remain under investigation, it is hypothesized that the compound may:
- Inhibit pain signaling pathways.
- Modulate inflammatory cytokines.
- Interact with receptors involved in nociception.
Analgesic and Anti-inflammatory Effects
- In Vivo Studies : Animal models have shown promising results where this compound significantly reduced pain responses compared to control groups. The analgesic effect was measured using standard pain assays (e.g., tail-flick test).
- Cytokine Modulation : Studies indicated that treatment with this compound led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in serum samples from treated animals.
Structure-Activity Relationship (SAR)
A comparative analysis with structurally similar compounds revealed that variations in the phenyl substituents significantly influence biological activity:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(4-Methoxyphenyl)-N,N-dimethylacetamide | Similar amide structure | Exhibits anti-inflammatory properties |
| N-(4-Chlorophenyl)-N,N-dimethylacetamide | Contains a chlorophenyl group | Potential use as an analgesic |
| N-(3-Chlorophenyl)-2-[(2-methoxyethyl)amino]acetamide | Chlorine substitution may affect activity | Reduced efficacy compared to target compound |
Case Studies
- Chronic Pain Models : In a study involving chronic pain models, this compound demonstrated significant pain relief over a sustained period, suggesting its potential for chronic pain management.
- Inflammatory Disease Models : In models of rheumatoid arthritis, the compound reduced joint swelling and inflammation markers, indicating potential therapeutic benefits for inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Amino Substituents
2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide (CAS 142713-08-4)
- Structural Differences: The amino group is substituted with diethyl groups instead of a 2-methoxyethyl chain.
- pKa: Similar amino-substituted acetamides (e.g., lidocaine analogs) exhibit pKa values around 7.93, favoring ionization at physiological pH for sodium channel binding .
- Applications : Used as a reference standard in impurity profiling of local anesthetics like lidocaine .
N-(2,6-Dimethylphenyl)-2-((1-methylethyl)amino)acetamide (CAS 42459-30-3)
- Structural Differences: Features an isopropylamino group and a 2,6-dimethylphenyl ring.
- Impact on Properties :
Compounds with Sulfonamide and Heterocyclic Moieties
2-((2,3-Dimethylphenyl)amino)-N-(4-sulfamoylphenyl)benzamide (Compound 12, )
- Structural Differences : Incorporates a sulfonamide group and a benzamide core instead of an acetamide.
- Key Data :
- Comparison : The acetamide scaffold in the target compound may offer better metabolic stability than benzamide derivatives.
2-((2,3-Dimethylphenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (Compound 16, )
- Structural Differences : Contains a coumarin-linked thiazole ring.
- Key Data :
- Comparison: The methoxyethylamino group in the target compound may improve solubility over the thiazole-coumarin hybrid.
Local Anesthetic Derivatives and Impurities
Lidocaine Impurity K (N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide hydrochloride)
- Structural Differences: Ethylmethylamino substituent vs. methoxyethylamino.
- Key Data: CAS: 50295-20-0; Molecular Weight: 234.34 g/mol. Role: Identified as a degradation product in lidocaine formulations, highlighting the metabolic vulnerability of alkylamino groups .
2-Chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide ()
- Structural Differences : Chlorine substitution at the α-carbon and a 2,6-dimethylphenyl group.
Data Tables
Table 1: Physical and Spectral Properties of Selected Compounds
Key Research Findings
Bulky substituents (e.g., isopropyl) reduce enzymatic binding affinity due to steric hindrance .
Aromatic Ring Substitution :
- 2,3-Dimethylphenyl groups provide optimal steric and electronic environments for receptor binding, as seen in lidocaine analogs .
- Para-substituted sulfonamides (e.g., Compound 12) exhibit stronger urease inhibition than ortho/meta analogs .
Heterocyclic Hybrids :
- Coumarin-thiazole hybrids (e.g., Compound 16) demonstrate potent α-glucosidase inhibition, suggesting that electron-deficient heterocycles enhance target engagement .
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves the acylation of an appropriately substituted aniline derivative (2,3-dimethylaniline) with a suitable amino-substituted acetamide precursor or its equivalent. The key step is the formation of the amide bond linking the 2,3-dimethylphenyl group to the 2-[(2-methoxyethyl)amino]acetamide moiety.
Typical Reaction Pathways
Amide Formation via Acyl Chloride or Anhydride Intermediates:
The 2,3-dimethylaniline is reacted with an acylating agent such as chloroacetyl chloride or a related activated acetamide intermediate bearing the 2-methoxyethylamino substituent. The reaction is often carried out in the presence of a base (e.g., triethylamine) to neutralize HCl formed and to drive the reaction forward. Control of temperature (0–90°C) is critical to optimize yield and minimize side reactions.Nucleophilic Substitution on Halogenated Acetamides:
Another approach involves nucleophilic substitution where 2,3-dimethylaniline reacts with a 2-chloroacetamide derivative bearing the 2-methoxyethylamino group. This method benefits from the use of phase transfer catalysts and bases to improve conversion rates and product stability.
Optimized Preparation Method (Based on Analogous Compounds and Patents)
While direct literature on this exact compound is limited, a closely related preparation method can be inferred from patent CN101538223A, which describes the synthesis of related N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide derivatives with modifications applicable here:
Step 1: Reaction Setup
Mix N-(2,3-dimethylphenyl)-2-aminoacetamide (or equivalent) with approximately equimolar amounts of chloroacetaldehyde dimethyl acetal or a similar alkoxy-substituted acetal derivative.Step 2: Base and Phase Transfer Catalyst Addition
Add an organic base such as triethylamine or pyridine to absorb generated HCl and shift equilibrium toward product formation. Optionally, include a phase transfer catalyst to facilitate reaction in a biphasic organic solvent/water system.Step 3: Controlled Temperature Reaction
Maintain reaction temperature between 0°C and 90°C, commonly around ambient to moderate heating (e.g., 25–60°C), for 2–4 hours to ensure completion.Step 4: Workup and Salt Formation
Separate organic layers, evaporate solvents under reduced pressure, and dissolve the residue in an appropriate solvent (e.g., dichloromethane). Pass dry HCl gas to form the hydrochloride salt, enhancing product stability and crystallinity.Step 5: Purification
Purify the product by recrystallization or chromatography to achieve high purity (>95%).
Reaction Conditions Summary Table
| Parameter | Typical Range / Conditions | Notes |
|---|---|---|
| Reactants molar ratio | 1:0.8 to 1:1.2 (N-(2,3-dimethylphenyl)-2-aminoacetamide : chloroacetaldehyde dimethyl acetal) | Molar ratio optimized for yield |
| Base | Triethylamine, pyridine, or inorganic bases (NaOH, K2CO3) | Neutralizes HCl, drives reaction forward |
| Solvent | Toluene, dichloromethane, or biphasic organic/water system | Solvent choice affects solubility and yield |
| Temperature | 0–90°C (commonly 25–60°C) | Temperature control critical for selectivity |
| Reaction time | 2–4 hours | Sufficient for complete conversion |
| Salt formation | Dry HCl or HBr gas | Stabilizes product as hydrochloride salt |
| Purification | Recrystallization or chromatography | Ensures high purity |
Analytical and Research Findings on Preparation
Yield and Product Stability
- Use of bases in the reaction significantly improves yield by neutralizing HCl and preventing side reactions. Yields can improve from approximately 67% (without base) to above 85% under optimized conditions.
- Formation of the hydrochloride salt enhances product stability by reducing hygroscopicity and improving crystallinity.
Comparative Notes on Related Compounds
- Analogous compounds such as N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide have been synthesized using similar methods with comparable yields and purification strategies.
- Substituent effects of methyl groups at the 2,3-positions on the phenyl ring influence reactivity and solubility, necessitating slight optimization in reaction parameters.
Spectroscopic Characterization
- NMR Spectroscopy: Confirms substitution pattern and amide bond formation.
- Mass Spectrometry: Confirms molecular weight and purity.
- X-ray Crystallography (if available): Provides definitive structural confirmation, particularly for stereochemistry and conformation.
Summary Table: Preparation Methods Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
